セルラピルジン

概要

説明

これは、5-ヒドロキシトリプタミン6受容体の選択的拮抗薬として作用します .

製造方法

セルラピリンの合成は、いくつかの段階を伴います反応条件は一般的に、目的の生成物が高純度で得られるように、有機溶媒、触媒、および制御された温度の使用を含みます . 工業生産方法は、一貫性と安全性を確保するために、GMP(適正製造規範)の下でこれらの反応をスケールアップすることが予想されます。

科学的研究の応用

Cerlapirdine has been investigated for its potential use in treating cognitive disorders associated with Alzheimer’s disease and schizophrenia . It has shown promise in clinical trials, demonstrating a trend toward efficacy along with a good side effect profile and no incidence of serious adverse events . Additionally, cerlapirdine and other 5-hydroxytryptamine 6 receptor antagonists are being studied for their role in improving cognitive function and memory .

作用機序

生化学分析

Biochemical Properties

Cerlapirdine interacts with the 5-HT6 receptor, acting as a full antagonist . This interaction with the 5-HT6 receptor is the primary biochemical reaction involving Cerlapirdine .

Cellular Effects

Cerlapirdine has been studied for its effects on cognitive disorders associated with Alzheimer’s disease and schizophrenia . As a 5-HT6 receptor antagonist, it may influence cell function by modulating serotonin signaling pathways .

Molecular Mechanism

The molecular mechanism of Cerlapirdine involves its action as a selective 5-HT6 receptor antagonist . By binding to the 5-HT6 receptor, it prevents the action of serotonin, thereby modulating the biochemical pathways regulated by this neurotransmitter .

Temporal Effects in Laboratory Settings

Studies have shown that Cerlapirdine has a good side effect profile and no incidence of serious adverse events .

Metabolic Pathways

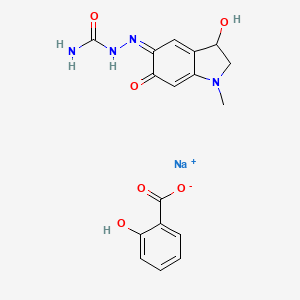

Cerlapirdine undergoes metabolism in the human body, with one metabolite (desmethylcerlapirdine) detected in plasma . This metabolite is formed primarily by the enzymes CYP2C8 and CYP3A4 .

Transport and Distribution

The transport and distribution of Cerlapirdine within cells and tissues have not been extensively studied. It is known that after oral administration, Cerlapirdine is absorbed and distributed in the body, with feces being the major route of elimination .

準備方法

The synthesis of cerlapirdine involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods would likely involve scaling up these reactions under Good Manufacturing Practices (GMP) to ensure consistency and safety.

化学反応の分析

セルラピリンは、次のようなさまざまな化学反応を起こします。

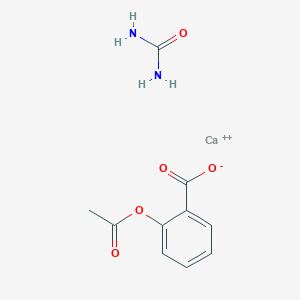

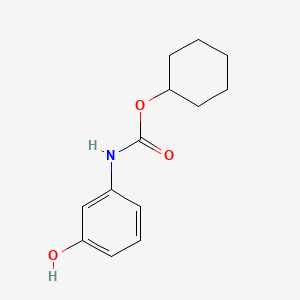

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物には、セルラピリン-N-オキシドとデスメチルセルラピリンが含まれます .

科学研究への応用

セルラピリンは、アルツハイマー病や統合失調症に関連する認知障害の治療における潜在的な用途について調査されてきました . 臨床試験で有望な結果が示されており、有効性を示す傾向があり、副作用プロファイルが良好で、重大な有害事象は発生していません . さらに、セルラピリンやその他の5-ヒドロキシトリプタミン6受容体拮抗薬は、認知機能と記憶を改善する役割について研究されています .

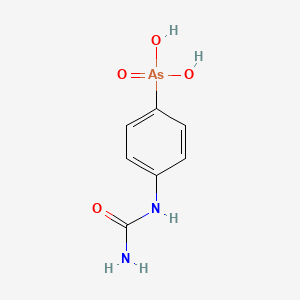

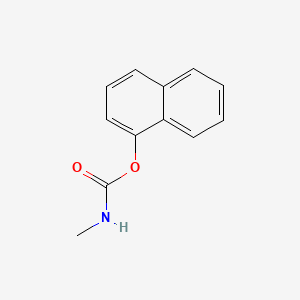

類似化合物との比較

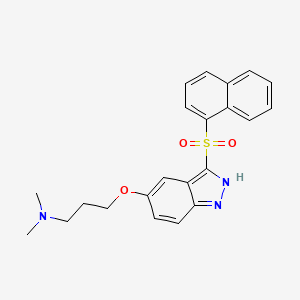

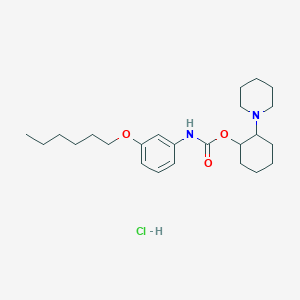

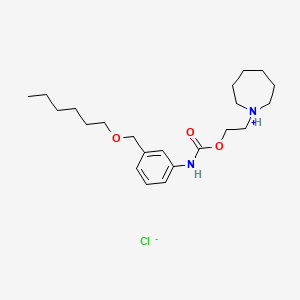

セルラピリンは、イダロピリンやラトレピリンなどの他の5-ヒドロキシトリプタミン6受容体拮抗薬と類似しています . セルラピリンは、ナフタレンスルホニル基とインダゾールコアを含むその化学構造において独自です . このユニークな構造は、5-ヒドロキシトリプタミン6受容体に対するその特異的な結合親和性と選択性に貢献している可能性があります .

類似化合物:

イダロピリン: 認知障害のために調査された別の5-ヒドロキシトリプタミン6受容体拮抗薬.

ラトレピリン: 類似の受容体拮抗作用を持つ化合物.

セルラピリンの独特の化学構造と有望な臨床試験の結果は、認知障害に対する治療薬としての可能性を強調しています。

ご質問や詳細が必要な場合は、お気軽にお問い合わせください!

特性

IUPAC Name |

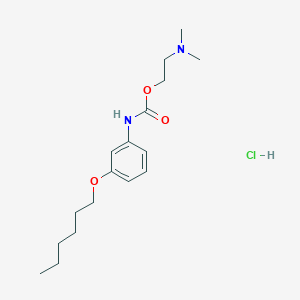

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQGEDVQXVTCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137232 | |

| Record name | Cerlapirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925448-93-7 | |

| Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerlapirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerlapirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerlapirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERLAPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

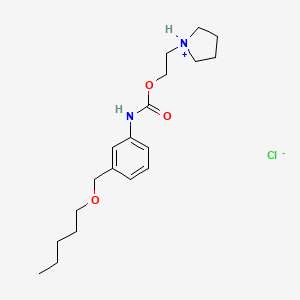

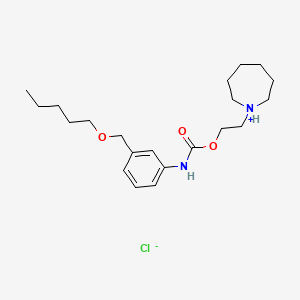

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Cerlapirdine?

A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.

Q2: What is known about the metabolic fate of Cerlapirdine in the human body?

A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []

Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?

A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []

Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?

A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []

Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?

A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-piperidin-1-ium-1-ylethyl N-[3-(pentoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668336.png)